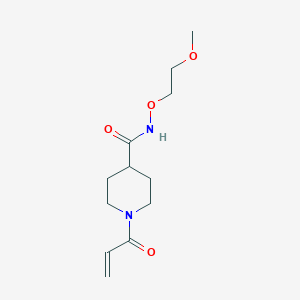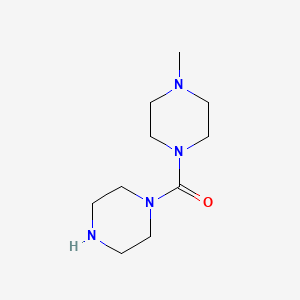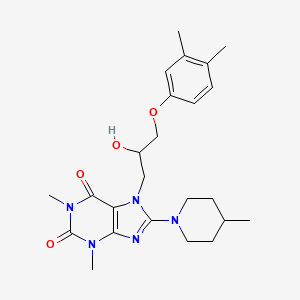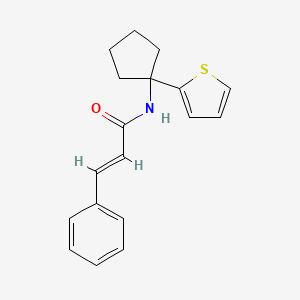![molecular formula C22H20N6O3 B2497323 3-(4-metoxifenil)-5-metil-9-fenetil-5H-[1,2,4]triazolo[4,3-e]purin-6,8(7H,9H)-diona CAS No. 921857-18-3](/img/structure/B2497323.png)
3-(4-metoxifenil)-5-metil-9-fenetil-5H-[1,2,4]triazolo[4,3-e]purin-6,8(7H,9H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of purine derivatives, a crucial category of heterocyclic aromatic organic compounds. Purine derivatives are known for their role in DNA and RNA as the building blocks adenine and guanine. They also find extensive use in medicine and pharmacology due to their biological significance and activity.
Synthesis Analysis
The synthesis of complex purine derivatives often involves multi-step organic reactions, including heterocycle formation, alkylation, and substitution reactions. For example, the synthesis of related triazolopurines can involve steps starting from simple purine bases, incorporating various substituents through reactions like the Suzuki coupling or the Sonogashira reaction for introducing phenyl or methoxy groups (Düğdü et al., 2013).
Molecular Structure Analysis
The molecular structure of purine derivatives, including the target compound, can be characterized using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods provide insights into the compound's conformation, electronic structure, and bonding patterns. For instance, crystal structure determination can reveal the presence of specific conformations and hydrogen bonding patterns in the crystal lattice (Wang et al., 2011).
Aplicaciones Científicas De Investigación
- Los triazoles exhiben propiedades antibacterianas, y los derivados como 3-(4-metoxifenil)-5-metil-9-fenetil-5H-[1,2,4]triazolo[4,3-e]purin-6,8(7H,9H)-diona pueden servir como agentes antibacterianos potenciales. Los investigadores exploran su eficacia contra patógenos multirresistentes .
- La parte azol en los triazoles es una característica común en los fármacos antifúngicos. Compuestos como voriconazol y fluconazol contienen este motivo estructural. Investigar la actividad antifúngica de nuestro compuesto podría proporcionar información sobre su potencial terapéutico .
- Los derivados de triazol se han estudiado por sus efectos anticancerígenos. Los investigadores investigan su impacto en las líneas celulares cancerosas, la inhibición del crecimiento tumoral y los posibles mecanismos de acción. Nuestro compuesto podría exhibir propiedades similares .
- Los antioxidantes juegan un papel crucial en la prevención del daño oxidativo. Los triazoles sustituidos, incluido nuestro compuesto, pueden poseer propiedades antioxidantes. Los investigadores exploran su capacidad para eliminar los radicales libres y proteger las células del estrés oxidativo .
- Los triazoles se han investigado como agentes antivirales. Al estudiar los efectos de nuestro compuesto en la replicación viral, los investigadores pueden evaluar su potencial contra virus específicos .
- Algunos derivados de triazol exhiben efectos neuroprotectores. Los investigadores exploran su impacto en enfermedades neurodegenerativas, como el Alzheimer o el Parkinson. La estructura de nuestro compuesto sugiere que podría interactuar con los receptores neuronales .
Actividad Antibacteriana
Potencial Antifúngico
Propiedades Anticancerígenas
Actividad Antioxidante
Potencial Antiviral
Aplicaciones Neurológicas
Mecanismo De Acción
Target of Action
It’s worth noting that triazole compounds, which this compound is a derivative of, are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Triazole compounds are known for their versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Triazole compounds are known for their versatile biological activities, suggesting that they may have various effects at the molecular and cellular level .
Análisis Bioquímico
Biochemical Properties
These interactions can be highly specific, depending on the structure of the triazole compound and the biomolecules it interacts with .
Cellular Effects
Other triazole compounds have been shown to have significant effects on cell function . For example, some triazole compounds can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other triazole compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
8-(4-methoxyphenyl)-1-methyl-5-(2-phenylethyl)purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c1-26-20-17(19(29)23-22(26)30)27(13-12-14-6-4-3-5-7-14)21-25-24-18(28(20)21)15-8-10-16(31-2)11-9-15/h3-11H,12-13H2,1-2H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBUGJBJJHSZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C3=NN=C(N23)C4=CC=C(C=C4)OC)CCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl N-[5-(isopentyloxy)-1H-1,3-benzimidazol-2-yl]carbamate](/img/structure/B2497240.png)
![3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2497243.png)
![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2497245.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)


![3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2497254.png)
![6-[5-(4-Methoxy-1-methyl-6-oxopyridine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2497256.png)

![(Pyrazolo[1,5-a]pyridin-6-ylmethyl)amine dihydrochloride](/img/structure/B2497258.png)



![1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,6-tetrahydropyridine-4-carbonitrile](/img/structure/B2497263.png)